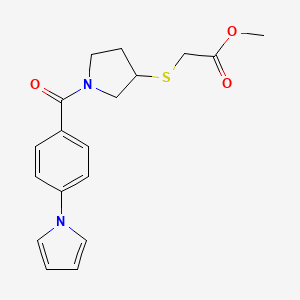

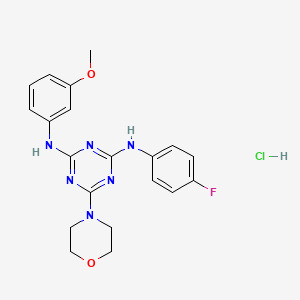

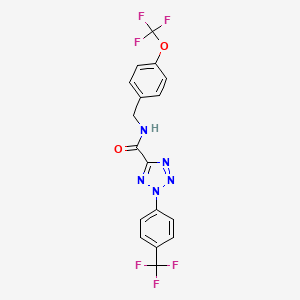

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a pyrrolidine ring, and a thioacetate group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrolidine is a five-membered saturated ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrole and pyrrolidine rings, the introduction of the benzoyl group, and the attachment of the thioacetate group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrole and pyrrolidine rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetate group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

One significant application in polymer science involves the use of pyrrolidinone derivatives in polymerization processes. For instance, 1-Methyl-2-pyrrolidinone has been utilized as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene with suppressed cycloalkylation, indicating the potential for creating specialized polymers with tailored properties (G. Pratap & J. P. Heller, 1992).

Asymmetric Synthesis

In asymmetric synthesis, thiourea-catalyzed Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-pyrrolidinone has shown high enantioselectivity. This methodology enables the synthesis of Michael adducts with good yields, demonstrating the compound's utility in constructing chiral molecules (T. Inokuma, and Yasutaka Hoashi, Y. Takemoto, 2006).

Molecular Docking and Antibacterial Activity

Molecular docking studies of pyridine and fused pyridine derivatives have revealed moderate to good binding energies on target proteins, showcasing potential for drug development. Additionally, synthesized compounds exhibited antimicrobial and antioxidant activities, suggesting their application in medicinal chemistry (E. M. Flefel et al., 2018).

Synthesis of Highly Functionalized Compounds

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been accomplished, displaying interesting antibacterial and antimycobacterial activities. This indicates the compound's relevance in developing new bisheterocyclic molecules for potential therapeutic applications (Samet Belveren et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been found to be important frameworks in the discovery of innovative drugs . These compounds have been associated with antimicrobial activity, suggesting that they may target key functional proteins in bacterial cell division .

Mode of Action

It is suggested that it may interact with its targets, causing changes that inhibit bacterial cell division

Biochemical Pathways

Given its potential antimicrobial activity, it may affect pathways related to bacterial cell division

Pharmacokinetics

A compound with a similar structure has a calculated logbb (logarithm of brain-to-plasma concentration ratio) value of -029 , which may provide some insight into its bioavailability.

Result of Action

Based on its potential antimicrobial activity, it may inhibit bacterial cell division, leading to the death of bacterial cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-23-17(21)13-24-16-8-11-20(12-16)18(22)14-4-6-15(7-5-14)19-9-2-3-10-19/h2-7,9-10,16H,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCBUVHURSAQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)